molecular formula C17H20N2O2 B4759685 N-(4-sec-butoxyphenyl)-N'-phenylurea

N-(4-sec-butoxyphenyl)-N'-phenylurea

Cat. No.: B4759685
M. Wt: 284.35 g/mol
InChI Key: DDESFLFGBHYECX-UHFFFAOYSA-N
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Description

N-(4-sec-butoxyphenyl)-N'-phenylurea is a chemical research compound belonging to the phenylurea class, which has demonstrated significant potential in various biomedical research fields. As an N,N'-disubstituted phenylurea derivative, its structure serves as a versatile scaffold for developing novel therapeutic agents. Researchers are particularly interested in phenylurea-based compounds for their antitumor properties. Structurally similar compounds have been investigated as potent antiproliferative agents, with studies indicating that specific derivatives can function as ligands for β-tubulin, disrupting microtubule assembly and leading to apoptotic cell death in human leukemic cells . The specific stereochemistry of the sec-butoxy substituent in this compound may influence its binding affinity and selectivity, offering a promising starting point for structure-activity relationship (SAR) studies in oncology research. Beyond oncology, the phenylurea core is also being explored in infectious disease research. Recent studies have identified phenyl-urea-based small molecules that target penicillin-binding protein 4 (PBP4) in Staphylococcus aureus . These inhibitors show potential for limiting osteomyelitis and reversing antibiotic resistance in methicillin-resistant strains (MRSA), positioning phenylurea derivatives as a valuable chemical space for developing dual-functional antimicrobial agents. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-butan-2-yloxyphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-13(2)21-16-11-9-15(10-12-16)19-17(20)18-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDESFLFGBHYECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sec-butoxyphenyl)-N’-phenylurea typically involves the reaction of 4-sec-butoxyaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-sec-butoxyaniline+phenyl isocyanateN-(4-sec-butoxyphenyl)-N’-phenylurea\text{4-sec-butoxyaniline} + \text{phenyl isocyanate} \rightarrow \text{N-(4-sec-butoxyphenyl)-N'-phenylurea} 4-sec-butoxyaniline+phenyl isocyanate→N-(4-sec-butoxyphenyl)-N’-phenylurea

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-sec-butoxyphenyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-sec-butoxyphenyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the urea moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-sec-butoxyphenyl)-N’-phenylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-sec-butoxyphenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anticancer Activity

Phenylurea derivatives with electron-withdrawing or bulky substituents often exhibit cytotoxic effects. For example:

  • CTPPU [N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-phenylurea]: Inhibits NSCLC cell growth by inducing G1/S cell cycle arrest, with IC₅₀ values in the low micromolar range .
  • N-Benzoyl-N'-phenylurea derivatives : Derivatives like N-(4-methoxybenzoyl)-N'-phenylurea show cytotoxic activity against HeLa cells (IC₂₀ = 15–20 µM), attributed to interactions with p38α kinase .

However, its bulkiness could reduce binding affinity to kinase targets, necessitating structural optimization for anticancer applications.

Plant Growth Regulation

Urea-based cytokinins like CPPU [N-(2-chloro-4-pyridyl)-N'-phenylurea] are potent in promoting fruit enlargement (e.g., kiwifruit, grapes) and delaying senescence. CPPU activates cytokinin receptors (AHK3/AHK4) and inhibits cytokinin oxidase (CKX), enhancing endogenous cytokinin levels .

Comparison: The sec-butoxy group lacks the pyridyl moiety critical for CKX inhibition in CPPU. Thus, N-(4-sec-butoxyphenyl)-N'-phenylurea is unlikely to exhibit strong cytokinin activity but may serve as a scaffold for developing novel agrochemicals with modified receptor interactions.

Anti-Inflammatory Activity

N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea derivatives inhibit carrageenan-induced paw edema in rats. Compounds with methoxy or bromo substituents show enhanced potency, likely due to improved hydrophobic interactions with cyclooxygenase (COX) enzymes .

Comparison : The sec-butoxy group’s steric bulk may hinder binding to COX compared to smaller substituents (e.g., methoxy). However, its lipophilicity could improve bioavailability, warranting experimental validation.

Physicochemical Properties

  • N-(4-Cyanophenyl)-N'-phenylurea: High polarity due to the cyano group (logP ≈ 2.1) limits membrane permeability .
  • N-(4-Methoxybenzoyl)-N'-phenylurea : Moderate lipophilicity (melting point = 165–167°C) balances solubility and stability .

Comparison : The sec-butoxy group in this compound is expected to increase logP significantly (predicted logP ≈ 3.5), favoring passive diffusion but risking poor aqueous solubility.

CNS Depressant Activity

N-(4-Methoxybenzoyl)-N'-phenylurea prolongs barbiturate-induced sleep duration in mice, surpassing bromisoval (a standard sedative) in efficacy .

Data Tables

Table 1: Anticancer Phenylurea Derivatives

Compound Substituent Activity (IC₅₀/IC₂₀) Target Reference
CTPPU 4-Cl-3-CF₃-phenyl ~5 µM NSCLC cells
N-(4-Methoxybenzoyl)-N'-PU 4-MeO-benzoyl 15–20 µM (IC₂₀) HeLa cells
N-(4-sec-Butoxyphenyl)-N'-PU* 4-sec-butoxy-phenyl *Data pending Hypothetical

Table 2: Plant Growth-Regulating Phenylureas

Compound Substituent Effect Application Reference
CPPU 2-Cl-4-pyridyl Fruit enlargement, CKX inhibition Kiwifruit, grapes
TDZ Thiadiazolyl Shoot proliferation Tissue culture
N-(4-sec-Butoxyphenyl)-N'-PU* 4-sec-butoxy-phenyl *Theoretical weak activity Unstudied

Q & A

Q. What protocols ensure reproducibility in quantifying this compound in plant tissues?

  • Extraction : Homogenize tissue in 70% MeOH, centrifuge (10,000 × g, 15 min), and filter (0.22 µm).
  • Quantification : UPLC-MS/MS with deuterated internal standards (e.g., D₅-CPPU) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.